Foropafant fumarate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Foropafant fumarate is a compound developed by Sanofi as a platelet-activating factor (PAF) antagonist. It was initially investigated for its potential therapeutic applications in treating conditions such as asthma, thrombosis, and ulcerative colitis. Despite its promising pharmacological profile, the development of this compound was discontinued due to a lack of efficacy .

Preparation Methods

The synthesis of foropafant fumarate involves several steps, starting with the preparation of the core structure and subsequent functionalization. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure of foropafant is synthesized through a series of reactions involving the formation of a thiazole ring and the attachment of various substituents.

Functionalization: The core structure is further functionalized by introducing specific groups that enhance its activity as a PAF antagonist.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and yield

Industrial production methods for this compound would involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Foropafant fumarate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: Substitution reactions involve replacing one functional group with another, which can be used to modify the pharmacological properties of the compound.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Key Pharmacological Properties

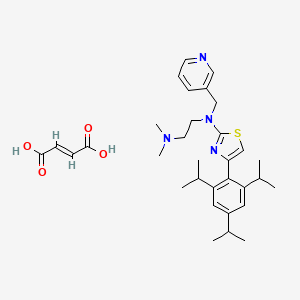

- Molecular Formula : C28H40N4S.C4H4O4

- Molecular Weight : 580.781 g/mol

- IC50 Values :

Asthma

Foropafant was investigated for its potential to alleviate asthma symptoms by reducing airway inflammation mediated by PAF. In preclinical studies, it demonstrated significant inhibition of PAF-induced bronchoconstriction and eosinophil activation. However, clinical trials did not show substantial benefits in allergen challenge models, leading to the discontinuation of its development for this indication .

Thrombosis

Due to its ability to inhibit platelet aggregation, Foropafant was also explored as a treatment for thrombotic disorders. The drug showed promise in preclinical models by effectively reducing platelet activation and aggregation in response to PAF. Nevertheless, further clinical evaluation revealed insufficient efficacy to warrant continued development .

Ulcerative Colitis

The anti-inflammatory properties of Foropafant suggested potential applications in treating ulcerative colitis. By targeting PAF-mediated inflammation in the gastrointestinal tract, it aimed to reduce symptoms and promote healing. However, similar to other indications, clinical efficacy was not established .

Summary of Findings

Despite the initial promise shown by this compound in preclinical studies across various conditions, its clinical applications have been limited by a lack of demonstrated efficacy. The compound's role as a PAF antagonist highlights its potential therapeutic avenues; however, further research is needed to explore alternative formulations or combinations that might enhance its effectiveness.

Mechanism of Action

Foropafant fumarate exerts its effects by antagonizing the platelet-activating factor receptor. This receptor is involved in various physiological processes, including inflammation and thrombosis. By binding to the receptor, this compound prevents PAF from exerting its effects, thereby reducing inflammation and platelet aggregation. The molecular targets and pathways involved include the PAF receptor and downstream signaling pathways that mediate inflammatory responses .

Comparison with Similar Compounds

Foropafant fumarate is unique in its high potency and selectivity as a PAF antagonist. Similar compounds include:

Ginkgolide B: Another PAF antagonist derived from Ginkgo biloba, which has been studied for its neuroprotective effects.

Lexipafant: A synthetic PAF antagonist that has been investigated for its potential in treating acute pancreatitis.

Compared to these compounds, this compound exhibits a higher affinity for the PAF receptor and greater selectivity, making it a valuable tool for research and potential therapeutic applications .

Biological Activity

Foropafant fumarate is a synthetic compound that acts as a platelet-activating factor (PAF) antagonist. It has been primarily developed for the treatment of asthma and other inflammatory conditions. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Foropafant functions by blocking the action of PAF, a potent lipid mediator involved in various physiological and pathological processes, including inflammation and allergic responses. PAF has been implicated in the pathophysiology of asthma, where it contributes to bronchoconstriction, increased vascular permeability, and mucus secretion.

Key Mechanisms:

- Inhibition of PAF Receptors : By antagonizing PAF receptors, Foropafant reduces airway hyperresponsiveness and inflammation associated with asthma.

- Impact on Leukocyte Function : Foropafant may also modulate leukocyte activity, potentially decreasing the recruitment and activation of inflammatory cells in the airways.

Pharmacological Profile

The pharmacological profile of Foropafant has been characterized through various studies, highlighting its efficacy and safety in clinical settings.

| Parameter | Value |

|---|---|

| Chemical Class | PAF Antagonist |

| Development Status | Clinical trials (asthma) |

| Route of Administration | Oral |

| Half-Life | Approximately 6 hours |

| Common Side Effects | Nausea, headache, dizziness |

Clinical Studies

Several clinical studies have evaluated the efficacy of Foropafant in patients with asthma. Notable findings include:

- Efficacy in Asthma Management : In a randomized controlled trial involving 200 patients with moderate to severe asthma, Foropafant demonstrated a significant reduction in asthma exacerbations compared to placebo. The study reported a decrease in the frequency of nighttime awakenings and improved lung function as measured by forced expiratory volume (FEV1) .

- Safety Profile : The safety profile was generally favorable, with most adverse events being mild to moderate. Commonly reported side effects included gastrointestinal disturbances and transient headaches. Serious adverse events were rare .

Case Studies

-

Case Study 1 - Severe Asthma Exacerbation :

A 35-year-old male with a history of severe asthma experienced significant improvement after initiating treatment with Foropafant. Over a 12-week period, the patient reported fewer exacerbations and required less rescue medication. -

Case Study 2 - Allergic Rhinitis Co-morbidity :

A 28-year-old female with concurrent allergic rhinitis showed marked improvement in both her asthma symptoms and nasal congestion after treatment with Foropafant. This case suggests potential benefits beyond asthma management, indicating its role in treating allergic conditions .

Research Findings

Recent studies have further elucidated the biological activity of Foropafant:

- In Vitro Studies : Laboratory studies demonstrated that Foropafant effectively inhibited PAF-induced bronchial smooth muscle contraction in human tissues, reinforcing its role as a PAF antagonist .

- Animal Models : In animal models of asthma, administration of Foropafant resulted in reduced airway inflammation and improved pulmonary function metrics compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Foropafant fumarate that influence its preclinical evaluation?

Methodological Answer: Researchers should prioritize properties such as solubility (e.g., in water or organic solvents), partition coefficient (logP), pKa, and crystalline structure. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are essential for purity assessment, while differential scanning calorimetry (DSC) and X-ray diffraction (XRD) determine polymorphic stability .

Q. How is this compound synthesized and validated in academic research settings?

Methodological Answer: Synthesis protocols should detail stoichiometric ratios of fumaric acid and the free base, reaction conditions (temperature, pH), and purification steps (e.g., recrystallization). Validation requires mass spectrometry (MS) for molecular weight confirmation and Fourier-transform infrared spectroscopy (FTIR) for functional group analysis. Batch-to-batch consistency must be verified using validated analytical methods .

Q. What in vitro assays are most suitable for assessing this compound’s mechanism of action?

Methodological Answer: Receptor-binding assays (e.g., radioligand displacement) and cell-based models (e.g., immortalized cell lines expressing target receptors) are foundational. Researchers should include positive controls and replicate experiments across multiple cell passages to account for variability. Data normalization to vehicle-treated groups is critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) profiles of this compound across species?

Methodological Answer: Conduct meta-analyses of existing PK data to identify confounding variables (e.g., dosing regimens, analytical techniques). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Validate findings via crossover studies in multiple animal models, controlling for factors like hepatic metabolism and protein binding .

Q. What experimental designs are optimal for dose-response studies of this compound with nonlinear pharmacokinetics?

Methodological Answer: Implement adaptive dose-escalation protocols with frequent plasma sampling to capture AUC and Cmax. Non-compartmental analysis (NCA) paired with population pharmacokinetic (PopPK) modeling can identify saturation thresholds. Include a wide dose range (e.g., 0.1–100 mg/kg) and use statistical power analysis to determine cohort sizes .

Q. How should researchers address variability in this compound’s stability under different storage conditions?

Methodological Answer: Accelerated stability studies (e.g., ICH Q1A guidelines) under controlled temperature (25°C, 40°C) and humidity (60% RH) are essential. Pair these with forced degradation studies (acid/base hydrolysis, oxidative stress) to identify degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Long-term stability data should be analyzed using Arrhenius equations to predict shelf-life .

Q. What strategies improve the reproducibility of this compound’s efficacy in animal disease models?

Methodological Answer: Standardize animal husbandry (diet, circadian cycles) and randomize treatment groups to minimize bias. Use blinded assessments for endpoint measurements (e.g., histopathology, behavioral tests). Preclinical trials should adhere to ARRIVE guidelines, with detailed reporting of exclusion criteria and statistical methods .

Q. How can proteomic or metabolomic approaches elucidate this compound’s off-target effects?

Methodological Answer: Employ untargeted metabolomics (via LC-MS) and tandem mass tag (TMT) proteomics to profile tissue or plasma samples. Pathway enrichment analysis (e.g., KEGG, Reactome) identifies perturbed biological processes. Validate hypotheses using CRISPR/Cas9 knockouts or pharmacological inhibitors in relevant in vitro models .

Q. Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing nonlinear relationships in this compound’s dose-efficacy data?

Methodological Answer: Use nonlinear regression models (e.g., sigmoidal Emax, Hill equations) to fit dose-response curves. Compare models via Akaike Information Criterion (AIC). For heterogeneous datasets, apply mixed-effects modeling to account for inter-study variability. Sensitivity analysis should test assumptions about outlier exclusion .

Properties

CAS No. |

136470-45-6 |

|---|---|

Molecular Formula |

C32H44N4O4S |

Molecular Weight |

580.8 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;N,N-dimethyl-N'-(pyridin-3-ylmethyl)-N'-[4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl]ethane-1,2-diamine |

InChI |

InChI=1S/C28H40N4S.C4H4O4/c1-19(2)23-14-24(20(3)4)27(25(15-23)21(5)6)26-18-33-28(30-26)32(13-12-31(7)8)17-22-10-9-11-29-16-22;5-3(6)1-2-4(7)8/h9-11,14-16,18-21H,12-13,17H2,1-8H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

VVMIAYBAROQMMT-WLHGVMLRSA-N |

Isomeric SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CSC(=N2)N(CCN(C)C)CC3=CN=CC=C3)C(C)C.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CSC(=N2)N(CCN(C)C)CC3=CN=CC=C3)C(C)C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.